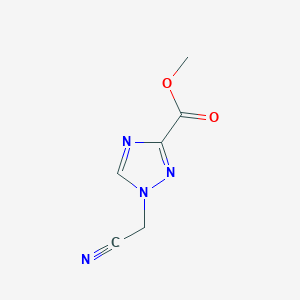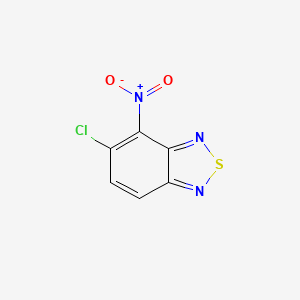
methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate” is an organic compound containing a triazole ring, a cyanomethyl group, and a methyl ester group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . The methyl ester group (-COOCH3) is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring, the introduction of the cyanomethyl group, and the formation of the methyl ester .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its polarity, solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Methyl 1H-1,2,4-triazole-3-carboxylate, a compound closely related to the specified chemical, has been synthesized through a series of reactions starting from 1H-1,2,4-triazole. The process involved hydroxymethylation with formaldehyde, followed by oxidation and esterification, yielding a product with a purity of 98% (Xue Feng, 2005). This synthesis route underscores the compound's potential as a versatile building block in organic synthesis, providing a foundation for further chemical transformations and applications.
Catalysis and Chemical Transformations
The compound has shown potential as a ligand in catalysis, particularly in the synthesis of gold(I) complexes. These complexes have been applied in allene synthesis and alkyne hydration, demonstrating excellent catalytic efficiency with low catalyst loadings (Wenkang Hu et al., 2019). This application highlights the compound's role in facilitating efficient and selective chemical reactions, an essential aspect of synthetic chemistry and material science.
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, derivatives of the specified chemical have been studied for their crystal and molecular structures. The structures of these derivatives reveal significant insights into their supramolecular interactions, which could inform the design of new materials with specific properties (N. Boechat et al., 2010). Understanding these interactions is crucial for the development of advanced materials for various applications, including electronics, photonics, and drug delivery systems.
Biological Applications
The synthesis and biological evaluation of triazole derivatives, which are structurally related to the specified chemical, have been explored for their antimicrobial properties. New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown significant antimicrobial activity (Zafer Asim Kaplancikli et al., 2008). This research area is particularly relevant for discovering new antimicrobial agents that could contribute to addressing the global challenge of antibiotic resistance.
Eigenschaften
IUPAC Name |
methyl 1-(cyanomethyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-10(9-5)3-2-7/h4H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAQCDVKAYYHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319379 |
Source


|
| Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
CAS RN |
64074-25-5 |
Source


|
| Record name | NSC344520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)


![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)








